1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
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Overview
Description
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes a 3-methylphenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a classical reaction used to construct quinoline derivatives. This method typically involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts .
Another approach is the multicomponent synthesis, which allows for the construction of the pyrroloquinoline core by reacting multiple starting materials in a single reaction vessel. This method often employs transition metal catalysts or green chemistry techniques to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. This method can be optimized to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted pyrroloquinolines, each with unique chemical and biological properties .
Scientific Research Applications
1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine include:
1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: A structurally related compound with a phenyl group instead of a 3-methylphenyl group.
1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: Another analog with a 4-methylphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C18H17N3 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c1-12-5-4-6-13(11-12)21-10-9-15-17(19)14-7-2-3-8-16(14)20-18(15)21/h2-8,11H,9-10H2,1H3,(H2,19,20) |
InChI Key |
TWKBMFXNTDXITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N |
Origin of Product |
United States |
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